molecular formula C33H39ClN4O8 B564291 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride CAS No. 181629-47-0

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride

Cat. No. B564291
CAS RN: 181629-47-0
M. Wt: 655.145
InChI Key: YVYFNMPEYKRHHC-WAQYZQTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride is a chemical compound used for scientific research and development . It is not intended for use in humans .

Scientific Research Applications

Mechanism of Action and Applications in Cancer Treatment

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride, commonly referred to by its more research-known name, Irinotecan (CPT-11), is a potent chemotherapeutic agent used in the treatment of various carcinomas. It functions by inhibiting DNA topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and, subsequently, cancer cell death. Its effectiveness against a broad spectrum of cancers highlights its significant role in oncology (Yang et al., 2005; Chabot, 1997).

Pharmacokinetic Profile

Understanding the pharmacokinetics of Irinotecan is crucial for optimizing its therapeutic use. After intravenous administration, it is converted into SN-38 (7-ethyl-10-hydroxycamptothecin), its active metabolite, which is significantly more potent in its anticancer activity. The pharmacokinetic properties of Irinotecan and SN-38, including their metabolism and excretion, are essential for determining the dosage regimens to maximize efficacy while minimizing side effects (Chabot, 1997).

Novel Therapeutic Strategies

Research on Irinotecan has also focused on developing novel therapeutic strategies to mitigate its side effects, particularly gastrointestinal toxicity, which is a major limitation of its clinical use. Various strategies, including co-administration with other agents and novel formulations, are being explored to enhance patient outcomes and reduce toxicity (Yang et al., 2005).

Role in Combination Therapies

Irinotecan's role in combination therapies, especially for the treatment of lung cancer, underscores its versatility as an anticancer agent. Its inclusion in treatment regimens, alongside other chemotherapeutic drugs, has shown promising results in improving patient survival rates and quality of life (Sandler & Buzaid, 2004).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . It’s important to consult a physician and show them the safety data sheet .

properties

IUPAC Name

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H/t33-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYFNMPEYKRHHC-WAQYZQTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747745
Record name 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride

CAS RN

181629-47-0
Record name 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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